molecular formula C14H18ClF3N2 B12341664 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride CAS No. 1245643-43-9

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride

Cat. No.: B12341664
CAS No.: 1245643-43-9
M. Wt: 306.75 g/mol
InChI Key: PTKKPXQGRXOKEY-UHFFFAOYSA-N
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Description

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride is a chemical compound with the molecular formula C14H18ClF3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a cyclopropyl group, and a piperazine ring.

Preparation Methods

The synthesis of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The cyclization process results in the formation of the piperazine ring, which is then further modified to introduce the trifluoromethyl and cyclopropyl groups .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically targets the piperazine ring or the phenyl ring, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the trifluoromethyl group or the cyclopropyl group.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially at the trifluoromethyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the piperazine ring, while substitution reactions can introduce new functional groups at the trifluoromethyl position.

Scientific Research Applications

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound is employed in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: In industrial settings, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may also interact with signaling pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(3-(Trifluoromethyl)phenyl)piperazine: This compound lacks the cyclopropyl group but shares the trifluoromethyl and piperazine moieties.

    1-(2-(Trifluoromethyl)phenyl)piperazine: Similar to the previous compound, it lacks the cyclopropyl group but retains the trifluoromethyl and piperazine rings.

The uniqueness of this compound lies in its combination of the trifluoromethyl, cyclopropyl, and piperazine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1245643-43-9

Molecular Formula

C14H18ClF3N2

Molecular Weight

306.75 g/mol

IUPAC Name

1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine;hydrochloride

InChI

InChI=1S/C14H17F3N2.ClH/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19;/h1-4,18H,5-10H2;1H

InChI Key

PTKKPXQGRXOKEY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3.Cl

Origin of Product

United States

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